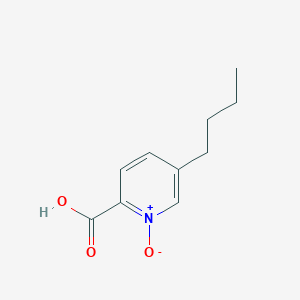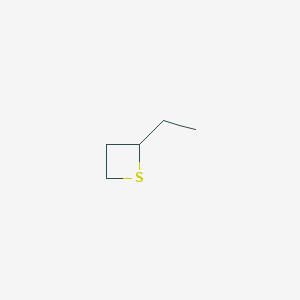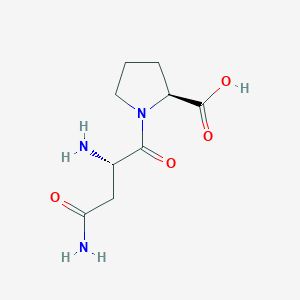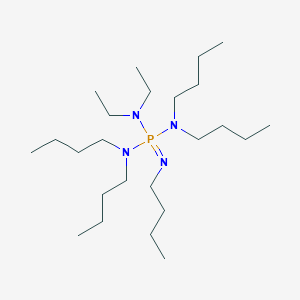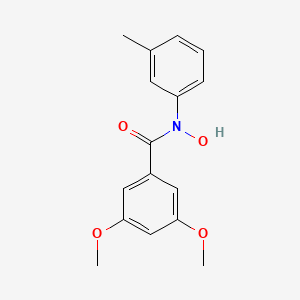
N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide is a compound belonging to the class of hydroxamic acids, which are characterized by the presence of a hydroxylamine functional group attached to an amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-hydroxy-3-methylphenylamine in the presence of a base such as triethylamine to yield the desired hydroxamic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted benzamides with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory actions .
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxybenzamide
- 3,5-Dimethoxybenzamide
- N-Hydroxy-3-methylphenylbenzamide
Uniqueness
N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide is unique due to the presence of both methoxy groups and a methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
79115-39-2 |
|---|---|
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
N-hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO4/c1-11-5-4-6-13(7-11)17(19)16(18)12-8-14(20-2)10-15(9-12)21-3/h4-10,19H,1-3H3 |
Clave InChI |
PDNYHBVQDYRJOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C(=O)C2=CC(=CC(=C2)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)

![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)

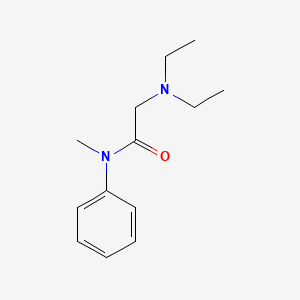
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
